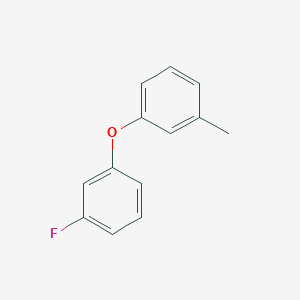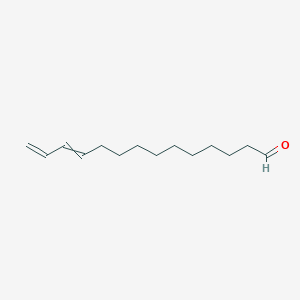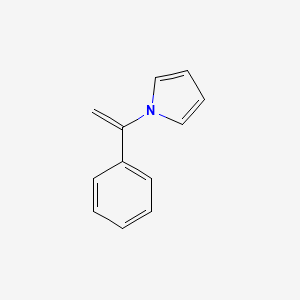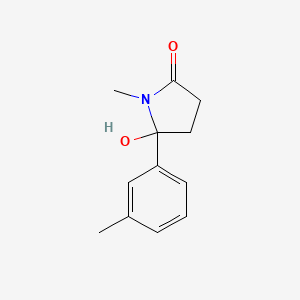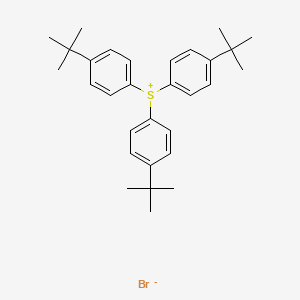![molecular formula C25H30N2O5 B8524574 methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8524574.png)
methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate
描述
Methyl 3-[[5-(1,4-dioxa-8-azaspiro[45]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, is synthesized through the condensation of cyclohexanone with ethylene glycol in the presence of an acid catalyst.
Coupling Reaction: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzoyl derivative.
Final Esterification: The benzoyl derivative undergoes esterification with methyl 3-amino-2,4-dimethylbenzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biology and Medicine
Drug Development: The compound’s spirocyclic structure is of interest in the design of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Probes: It can be used as a molecular probe to study biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Industry
Coatings and Adhesives: The compound’s chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
作用机制
The mechanism by which methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes.
相似化合物的比较
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.
2-Methylbenzoyl Chloride: Used in the coupling reaction to form the benzoyl derivative.
Methyl 3-amino-2,4-dimethylbenzoate: The final esterification partner.
Uniqueness
Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C25H30N2O5 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C25H30N2O5/c1-16-5-7-19(27-11-9-25(10-12-27)31-13-14-32-25)15-21(16)23(28)26-22-17(2)6-8-20(18(22)3)24(29)30-4/h5-8,15H,9-14H2,1-4H3,(H,26,28) |
InChI 键 |
NOYIOZREHKWBKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCC3(CC2)OCCO3)C(=O)NC4=C(C=CC(=C4C)C(=O)OC)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
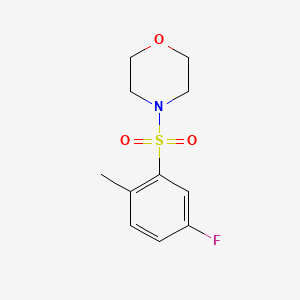

![4-[3-(1-Methylethyl)aminopropyl]phenol](/img/structure/B8524530.png)
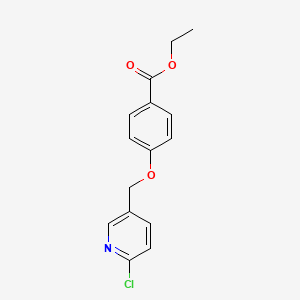
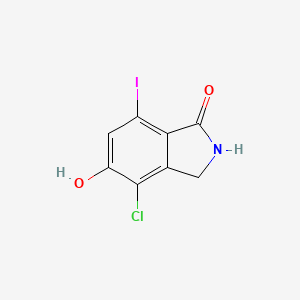
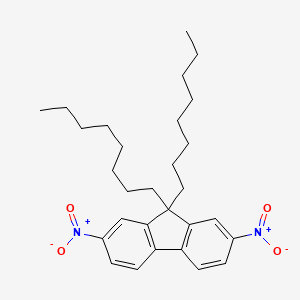
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1H-imidazole](/img/structure/B8524573.png)
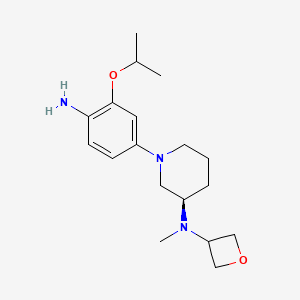
![Carbamic acid,[2-amino-4-cyano-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8524581.png)
